REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1B1OC(C)(C)C(C)(C)O1>>[Cl:1][C:2]1[N:7]=[C:6]([C:11]2[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:10]=2[F:9])[CH:5]=[CH:4][N:3]=1
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Name
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Quantity
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2 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=N1)Cl
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Name
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Quantity
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3.9 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purification by chromatography (silica gel, 20% isohexane/CH2Cl2)
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Name
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Type
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product
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Smiles
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ClC1=NC=CC(=N1)C1=C(C=CC(=C1)[N+](=O)[O-])F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |